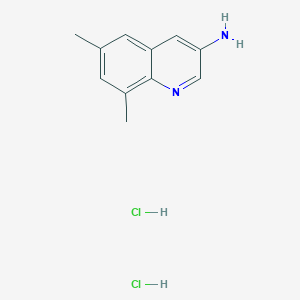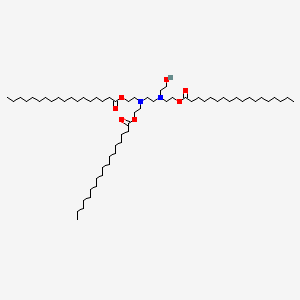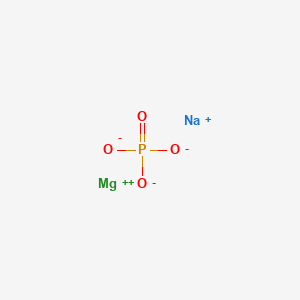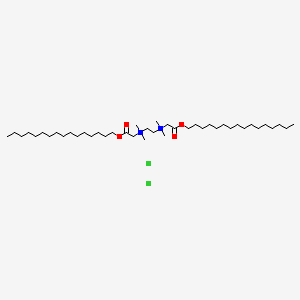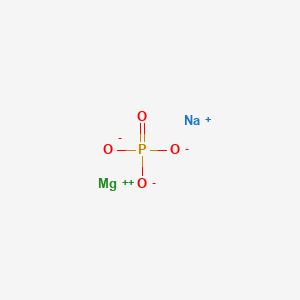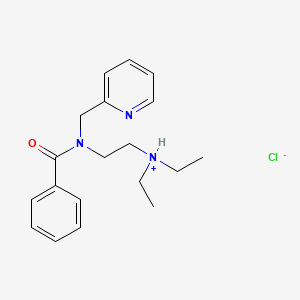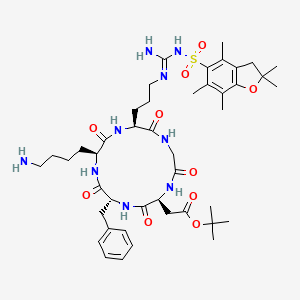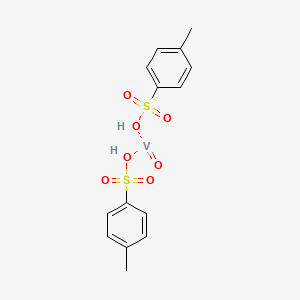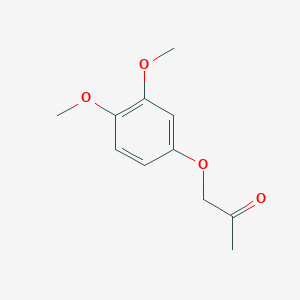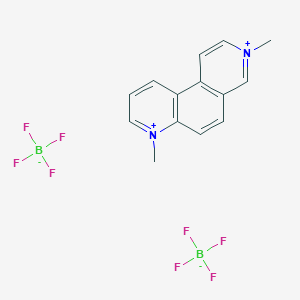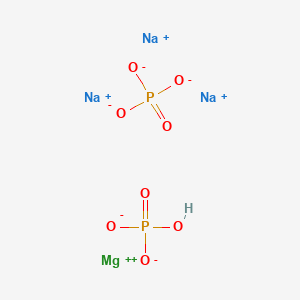
magnesium;trisodium;hydrogen phosphate;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;trisodium;hydrogen phosphate;phosphate is a complex inorganic compound that combines magnesium, sodium, and phosphate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;trisodium;hydrogen phosphate;phosphate typically involves the reaction of magnesium salts with trisodium phosphate under controlled conditions. One common method is to dissolve magnesium chloride and trisodium phosphate in water, followed by the addition of hydrogen phosphate. The reaction is carried out at room temperature with constant stirring to ensure complete mixing and reaction of the components.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;trisodium;hydrogen phosphate;phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where magnesium can be oxidized, and phosphate ions can act as reducing agents.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its ions are replaced by other ions or molecules.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and phosphoric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Magnesium Hydroxide: Formed during hydrolysis.
Phosphoric Acid: Formed during hydrolysis.
Magnesium Oxide: Formed during oxidation reactions.
Applications De Recherche Scientifique
Magnesium;trisodium;hydrogen phosphate;phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Studied for its role in cellular processes and as a component of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as a supplement for magnesium and phosphate deficiencies.
Industry: Used in the production of fertilizers, detergents, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of magnesium;trisodium;hydrogen phosphate;phosphate involves its interaction with various molecular targets and pathways:
Magnesium Ions: Act as cofactors for many enzymes, playing a crucial role in catalytic activity and stabilization of enzyme structures.
Phosphate Ions: Involved in energy transfer processes, such as the formation of ATP, and in the regulation of metabolic pathways.
Hydrogen Phosphate Ions: Participate in buffering systems, maintaining pH balance in biological systems.
Comparaison Avec Des Composés Similaires
Magnesium;trisodium;hydrogen phosphate;phosphate can be compared with other similar compounds, such as:
Trisodium Phosphate: A simpler compound with similar phosphate content but lacking magnesium.
Magnesium Phosphate: Contains magnesium and phosphate but lacks the trisodium component.
Sodium Phosphate: Similar to trisodium phosphate but with different sodium content.
Uniqueness
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of ions allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
64131-06-2 |
|---|---|
Formule moléculaire |
HMgNa3O8P2 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
magnesium;trisodium;hydrogen phosphate;phosphate |
InChI |
InChI=1S/Mg.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;3*+1;;/p-5 |
Clé InChI |
OPAHGRFYRSELCN-UHFFFAOYSA-I |
SMILES canonique |
OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
